molecular formula C12H10F3N B2810107 2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine CAS No. 326594-18-7

2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine

Cat. No.: B2810107
CAS No.: 326594-18-7
M. Wt: 225.214
InChI Key: OOXZTNKNQVNTBV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine is an organic compound with the molecular formula C12H10F3N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and trifluoroacetic acid.

    Formation of Intermediate: Naphthalene undergoes a Friedel-Crafts acylation with trifluoroacetic anhydride to form 2,2,2-trifluoro-1-naphthalen-1-yl-ethanone.

    Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,2,2-trifluoro-1-naphthalen-1-yl-ethanol.

    Amination: Finally, the alcohol is converted to the amine via an amination reaction using ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing various biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: Lacks the naphthalene ring, making it less complex.

    1-Naphthylamine: Does not have the trifluoromethyl group, affecting its reactivity and properties.

    2,2,2-Trifluoro-1-phenylethylamine: Similar structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness

2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine is unique due to the combination of the trifluoromethyl group and the naphthalene ring, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.

Biological Activity

2,2,2-Trifluoro-1-naphthalen-1-YL-ethylamine is an organic compound notable for its unique trifluoromethyl group and ethylamine moiety attached to a naphthalene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and material science. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁F₃N
  • Molecular Weight : 225.21 g/mol
  • Classification : Secondary amine and fluorinated organic compound

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. Fluorinated compounds like this one often exhibit altered pharmacokinetics compared to their non-fluorinated counterparts, which can enhance their therapeutic efficacy. The trifluoromethyl group may influence lipophilicity and metabolic stability, thereby affecting the compound's bioavailability and overall activity in biological systems .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various naphthalene derivatives to evaluate their safety profiles. In a study involving naphthyl-substituted compounds, several analogs were tested for cytotoxic effects against human kidney epithelial cells (HEK293). The results indicated that while some compounds exhibited significant cytotoxicity (IC50 values ranging from 4.75 µM to 26 µM), others were deemed non-toxic, suggesting that structural modifications can greatly influence toxicity profiles .

Table 2: Cytotoxicity of Naphthalene Derivatives

CompoundCell LineIC50 (µM)
Compound AHEK29323.7
Compound BHEK29326
Compound CHEK29320.5
Compound DHEK2934.75

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various naphthalene derivatives, including those similar to this compound. The synthesis involved controlling reaction conditions such as temperature and pressure during hydrogenation processes. Characterization techniques included NMR and IR spectroscopy to elucidate the structure and confirm the presence of functional groups .

Case Study 2: Antimicrobial Efficacy

Research investigating naphthyl-based polyamines revealed that certain derivatives exhibited potent antimicrobial activity against resistant strains like MRSA. The study highlighted the importance of lipophilicity in enhancing membrane permeability, which is crucial for effective antimicrobial action .

Properties

IUPAC Name

2,2,2-trifluoro-1-naphthalen-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXZTNKNQVNTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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